![molecular formula C17H17N3O4S B2549497 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate CAS No. 400077-16-9](/img/structure/B2549497.png)

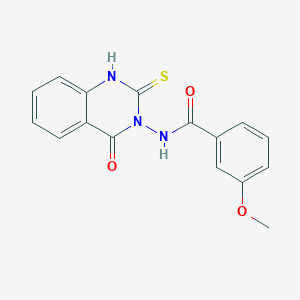

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

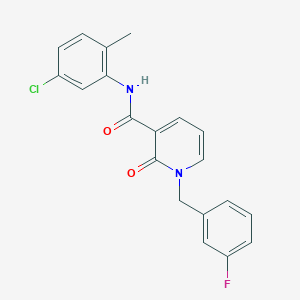

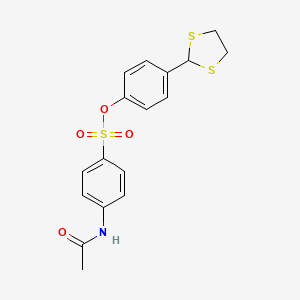

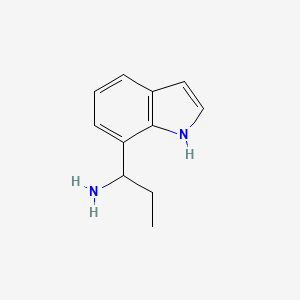

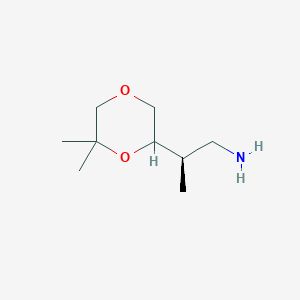

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate, also known as 3-CN-DMP-DMASB, is an organosulfur compound that is used in various scientific research applications. It is a colorless solid with a melting point of 119-121 °C and a boiling point of 220-222 °C. 3-CN-DMP-DMASB has a variety of uses in the laboratory, ranging from synthesis of pharmaceuticals to the characterization of biological systems.

Scientific Research Applications

Crystal Structures and Co-crystal Formation

The study by Gerhardt & Bolte (2015) focuses on the crystal structures of 3-cyano-6-hydroxy-4-methyl-2-pyridone (CMP), revealing the formation of new pseudopolymorphs and co-crystals through in situ nucleophilic aromatic substitution reactions. This research highlights the ability of CMP to engage in hydrogen bonding and crystal packing, influenced by solvent molecules and coformers, thus shedding light on its potential for designing new molecular materials with tailored properties (Gerhardt & Bolte, 2015).

Electrochemical Behavior

David et al. (1995) examined the electrochemical behavior of a structurally related compound in protic medium, providing insights into the reductive and oxidative pathways that such compounds can undergo. This research has implications for understanding the electrochemical properties of 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives, which can be applied in the development of electrochemical sensors or organic electronic devices (David et al., 1995).

Multicomponent Synthesis

The work by Alajarín et al. (2006) on the cycloaddition reactions of 2-aminothiazoles with dimethyl acetylenedicarboxylate to yield pyridinedicarboxylates demonstrates the versatility of 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives in synthetic chemistry. These findings contribute to the development of novel synthetic pathways for constructing complex heterocyclic compounds, which have wide applications in pharmaceuticals and agrochemicals (Alajarín et al., 2006).

Transition-Metal Complex Catalysis

Research by Vasen et al. (2000) into bifunctional arene−chromium−tricarbonyl complexes derived from (R)-phenylethanamine unveils the potential of using 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives as ligands in catalysis. These complexes have shown promise in enantioselective hydrogenation, hydroamination, and allylic sulfonation reactions, highlighting their utility in asymmetric synthesis and catalysis (Vasen et al., 2000).

properties

IUPAC Name |

(3-cyano-4,6-dimethylpyridin-2-yl) 3-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-11-8-12(2)19-16(15(11)10-18)24-17(21)13-6-5-7-14(9-13)25(22,23)20(3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCBUDIUXBTWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2549416.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2549427.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)

![4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2549438.png)